molecular formula C12H12N2O4S B3387877 5-[(Benzenesulfonyl)methyl]furan-2-carbohydrazide CAS No. 852840-58-5

5-[(Benzenesulfonyl)methyl]furan-2-carbohydrazide

Cat. No.: B3387877
CAS No.: 852840-58-5
M. Wt: 280.3 g/mol
InChI Key: VWAIJGGHQGXZQP-UHFFFAOYSA-N
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Description

5-[(Benzenesulfonyl)methyl]furan-2-carbohydrazide is an organic compound with the molecular formula C12H12N2O4S It is a derivative of furan, a heterocyclic organic compound, and contains a benzenesulfonyl group attached to the furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(Benzenesulfonyl)methyl]furan-2-carbohydrazide typically involves the reaction of 5-[(Benzenesulfonyl)methyl]furan-2-carboxylic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction mixture is heated to the boiling point of the solvent and maintained at this temperature for several hours to ensure complete conversion of the carboxylic acid to the carbohydrazide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

5-[(Benzenesulfonyl)methyl]furan-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The benzenesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide or thiol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-[(Benzenesulfonyl)methyl]furan-2-carbohydrazide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[(Benzenesulfonyl)methyl]furan-2-carbohydrazide involves its interaction with specific molecular targets in biological systems. The benzenesulfonyl group can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The furan ring may also play a role in the compound’s biological activity by facilitating interactions with nucleic acids or proteins.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(Benzenesulfonyl)methyl]furan-2-carboxylic acid
  • 5-[(Benzenesulfonyl)methyl]furan-2-carboxylate
  • 5-[(Benzenesulfonyl)methyl]furan-2-sulfonamide

Uniqueness

5-[(Benzenesulfonyl)methyl]furan-2-carbohydrazide is unique due to the presence of both the benzenesulfonyl group and the carbohydrazide moiety. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable target for research and development.

Properties

IUPAC Name

5-(benzenesulfonylmethyl)furan-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O4S/c13-14-12(15)11-7-6-9(18-11)8-19(16,17)10-4-2-1-3-5-10/h1-7H,8,13H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWAIJGGHQGXZQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CC2=CC=C(O2)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201187506
Record name 5-[(Phenylsulfonyl)methyl]-2-furancarboxylic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201187506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

852840-58-5
Record name 5-[(Phenylsulfonyl)methyl]-2-furancarboxylic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=852840-58-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[(Phenylsulfonyl)methyl]-2-furancarboxylic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201187506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-[(benzenesulfonyl)methyl]furan-2-carbohydrazide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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